2,3,4,6,7,8-Hexachlorodibenzofuran

Description

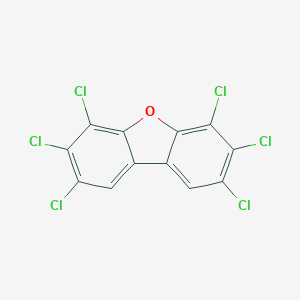

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,6,7,8-hexachlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAHLACQOVXINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052276 |

Source

|

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60851-34-5 |

Source

|

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6,7,8-hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF), a persistent and toxic chlorinated organic compound. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and various synonyms. A significant portion of this guide is dedicated to its toxicological profile, with a focus on its primary mechanism of action through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Quantitative toxicological data are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays relevant to the study of this compound are provided. This guide is intended to be a valuable resource for professionals in research, science, and drug development who are investigating the effects and mechanisms of dioxin-like compounds.

Chemical Identity and Synonyms

This compound is a polychlorinated dibenzofuran (B1670420) (PCDF). Its unique chemical structure and properties are fundamental to its toxicological characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 60851-34-5[1][2][3] |

| Molecular Formula | C₁₂H₂Cl₆O[2] |

| Molecular Weight | 374.862 g/mol [2] |

| IUPAC Name | This compound[2] |

A variety of synonyms are used in literature and databases to refer to this compound.

Table 2: Synonyms for this compound

| Synonym |

| 2,3,4,6,7,8-HxCDF[1][3] |

| Dibenzofuran, 2,3,4,6,7,8-hexachloro-[1][2][3] |

| 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan[1][3] |

| PCDF 130 |

Physicochemical and Toxicological Data

The lipophilic nature of 2,3,4,6,7,8-HxCDF contributes to its persistence in the environment and bioaccumulation in fatty tissues. Its toxicity is primarily mediated through the Aryl Hydrocarbon Receptor.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| logP (Octanol-Water Partition Coefficient) | 7.1 | PubChem |

| Water Solubility | Insoluble |

Table 4: Quantitative Toxicological Data for this compound

| Parameter | Value | Species/System | Source |

| Inhalation Unit Risk | 3.8 E+0 (µg/m³)^-1 | Human | OEHHA[1] |

| Inhalation Slope Factor | 1.3 E+4 (mg/kg-day)^-1 | Human | OEHHA[1] |

| Oral Slope Factor | 1.3 E+4 (mg/kg-day)^-1 | Human | OEHHA[1] |

| EC₅₀ for Aryl Hydrocarbon Hydroxylase (AHH) Induction | 0.687 nM | H-4-II-E rat hepatoma cells | Labchem[4] |

| EC₅₀ for Ethoxyresorufin-O-deethylase (EROD) Induction | 0.575 nM | H-4-II-E rat hepatoma cells | Labchem[4] |

| Toxic Equivalency Factor (TEF) | 0.1 | WHO |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,6,7,8-HxCDF are predominantly mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is depicted below.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the toxicological properties of 2,3,4,6,7,8-HxCDF. The following sections provide overviews of key experimental protocols.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Induction

This in vitro bioassay is a sensitive method to determine the induction of Cytochrome P450 1A1 (CYP1A1) enzyme activity, a hallmark of AhR activation by dioxin-like compounds. The rat hepatoma cell line H4IIE is commonly used for this purpose.

Objective: To quantify the induction of CYP1A1 enzyme activity by 2,3,4,6,7,8-HxCDF in cultured cells.

Materials:

-

H4IIE rat hepatoma cells

-

Cell culture medium (e.g., DMEM) and supplements

-

2,3,4,6,7,8-HxCDF stock solution in a suitable solvent (e.g., DMSO)

-

7-Ethoxyresorufin (B15458) (EROD substrate)

-

NADPH

-

Resorufin (B1680543) standard

-

96-well plates (clear bottom, black sides recommended for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Dosing:

-

Culture H4IIE cells in appropriate cell culture flasks until confluent.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

-

Prepare serial dilutions of 2,3,4,6,7,8-HxCDF in culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only).

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for gene induction.

-

-

EROD Reaction:

-

After the incubation period, wash the cells with a suitable buffer (e.g., PBS).

-

Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

-

Incubate the plate at 37°C for a specific time, allowing the CYP1A1 enzyme to convert the substrate to the fluorescent product, resorufin.

-

-

Fluorescence Measurement:

-

Stop the reaction (e.g., by adding a stopping solution or by placing the plate on ice).

-

Measure the fluorescence of resorufin in each well using a fluorescence plate reader (typically with an excitation wavelength around 530 nm and an emission wavelength around 590 nm).

-

-

Data Analysis:

-

Generate a resorufin standard curve to quantify the amount of product formed.

-

Normalize the EROD activity to the protein content in each well.

-

Plot the EROD activity against the concentration of 2,3,4,6,7,8-HxCDF to generate a dose-response curve and determine the EC₅₀ value.

-

Analytical Detection by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) - EPA Method 1613B

This method provides a standardized procedure for the detection and quantification of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices.

Objective: To accurately identify and quantify 2,3,4,6,7,8-HxCDF in environmental or biological samples.

Procedure Overview:

-

Sample Extraction: The sample is spiked with a ¹³C-labeled internal standard of 2,3,4,6,7,8-HxCDF and extracted using an appropriate solvent and technique depending on the matrix (e.g., liquid-liquid extraction for water, Soxhlet extraction for solids).

-

Extract Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves acid-base partitioning and column chromatography (e.g., using silica (B1680970) gel, alumina, and carbon).

-

Concentration: The cleaned extract is carefully concentrated to a small volume.

-

HRGC/HRMS Analysis:

-

An aliquot of the concentrated extract is injected into a high-resolution gas chromatograph for the separation of the different congeners.

-

The separated compounds are then introduced into a high-resolution mass spectrometer for detection and quantification.

-

Identification is based on the retention time and the simultaneous detection of two characteristic ions with the correct isotopic abundance ratio.

-

Quantification is performed using the isotope dilution method, where the response of the native 2,3,4,6,7,8-HxCDF is compared to that of its ¹³C-labeled internal standard.

-

Conclusion

This compound is a significant environmental contaminant with well-characterized toxicological effects primarily mediated through the AhR signaling pathway. This guide has provided key identification details, quantitative toxicological data, and detailed experimental protocols to aid researchers and professionals in their work with this compound. The provided information underscores the importance of standardized methodologies for the accurate assessment of the risks posed by dioxin-like compounds. Further research to fill data gaps, such as specific acute toxicity values and comprehensive carcinogenicity studies for this particular congener, will continue to enhance our understanding of its potential impact on human health and the environment.

References

Physicochemical Properties of 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[2][3] Due to their lipophilicity and resistance to degradation, PCDFs can bioaccumulate in the environment and in living organisms, posing potential health risks.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,6,7,8-HxCDF. Understanding these properties is crucial for assessing its environmental fate, transport, and toxicological profile. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and environmental health.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for the physicochemical properties of 2,3,4,6,7,8-HxCDF. It is important to note that experimental data for this specific isomer can be limited, and some values are based on computational models.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₂H₂Cl₆O | - | [4][5] |

| Molecular Weight | 374.86 g/mol | - | [4][6] |

| CAS Number | 60851-34-5 | - | [3][4] |

| Melting Point | 239-241 °C | Experimental | |

| Boiling Point | Not available | - | |

| Vapor Pressure | Not available | - | |

| Water Solubility | Not available | - | |

| Octanol-Water Partition Coefficient (log Kow) | 7.1 | Computed | [1] |

| Henry's Law Constant | Not available | - |

Note: A melting point of -93 °C is also reported for CAS number 60851-34-5 in one source; however, this is highly inconsistent with the data for other PCDFs and is likely an error or refers to a different substance.

Experimental Protocols

Melting Point Determination (OECD TG 102)

The melting point can be determined using several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.

Octanol-Water Partition Coefficient (Kow) Determination (OECD TG 107, 117, 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. For highly hydrophobic compounds like 2,3,4,6,7,8-HxCDF, the Shake-Flask Method (OECD TG 107) or the HPLC Method (OECD TG 117) are commonly employed.

-

Shake-Flask Method: A solution of the test substance in either n-octanol or water is prepared. The two phases are then mixed vigorously in a vessel and allowed to separate. The concentration of the substance in each phase is determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), to calculate the partition coefficient.

-

Slow-Stirring Method: This is a modification of the shake-flask method that is particularly suitable for very hydrophobic substances to avoid the formation of microdroplets. The two phases are stirred gently for a prolonged period to reach equilibrium.

Water Solubility Determination (OECD TG 105)

The Column Elution Method or the Flask Method can be used to determine the water solubility of substances with low solubility.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluted water is measured over time until a plateau is reached, which represents the saturation concentration.

Vapor Pressure Determination (OECD TG 104)

For compounds with low vapor pressure, methods such as the effusion method (Knudsen cell) or gas saturation method are appropriate. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is determined.

Henry's Law Constant Determination

The Henry's Law Constant can be calculated from the ratio of the vapor pressure to the water solubility.[7] Direct experimental determination for highly hydrophobic compounds is challenging but can be estimated using various experimental techniques that measure the partitioning between water and a gas phase.

Toxicological Pathway

The toxicity of 2,3,4,6,7,8-HxCDF, like other dioxin-like compounds, is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[2]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by 2,3,4,6,7,8-HxCDF.

Experimental Workflow for Physicochemical Property Determination

The general workflow for experimentally determining the physicochemical properties of a compound like 2,3,4,6,7,8-HxCDF involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for determining physicochemical properties.

References

- 1. search.library.brandeis.edu [search.library.brandeis.edu]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. osti.gov [osti.gov]

- 7. epa.gov [epa.gov]

An In-depth Technical Guide to the Environmental Sources and Occurrence of 2,3,4,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a group of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] Like other dioxin-like compounds, 2,3,4,6,7,8-HxCDF is not intentionally produced but is formed as an unintentional byproduct of various industrial and combustion processes.[2][3] Its chemical stability, lipophilicity, and resistance to degradation contribute to its persistence in the environment, long-range transport, and bioaccumulation in the food chain, ultimately posing a risk to human health.[4] This technical guide provides a comprehensive overview of the environmental sources, occurrence, analytical methodologies, and the primary signaling pathway associated with 2,3,4,6,7,8-HxCDF.

Environmental Sources and Formation

The primary sources of 2,3,4,6,7,8-HxCDF are anthropogenic. It is predominantly formed as a byproduct in industrial processes involving chlorine and organic matter at high temperatures. Key sources include:

-

Waste Incineration: Municipal, medical, and industrial waste incinerators are significant sources of PCDFs, including 2,3,4,6,7,8-HxCDF, due to the incomplete combustion of chlorinated materials.[2]

-

Chemical Manufacturing: The synthesis of certain chlorinated chemicals, such as chlorophenols and their derivatives, can lead to the formation of HxCDF as an unintended contaminant.[2]

-

Pulp and Paper Industry: The use of chlorine for bleaching pulp in paper mills has been a historical source of PCDFs.

-

Metallurgical Industries: Sintering plants in the iron and steel industry and secondary copper smelters can also release PCDFs.

-

Combustion of Fossil Fuels: The burning of coal, wood, and other organic materials, particularly in the presence of chlorine, can contribute to the environmental burden of HxCDF.[3]

The formation of 2,3,4,6,7,8-HxCDF and other PCDFs generally occurs through two primary mechanisms: de novo synthesis and precursor compound condensation. De novo synthesis involves the reaction of carbon, oxygen, hydrogen, and chlorine on the fly ash matrix in the post-combustion zone of incinerators. The precursor pathway involves the chemical transformation of chlorinated phenolic compounds.

Environmental Occurrence

Due to its persistent and lipophilic nature, 2,3,4,6,7,8-HxCDF is found in various environmental compartments and biota worldwide. Its concentration varies significantly depending on the proximity to emission sources and the characteristics of the environmental matrix.

Data Presentation: Occurrence of this compound

| Environmental Matrix | Sample Type | Concentration Range | Location/Study Details |

| Soil | Urban Soil | Mean: 0.5 ng/kg (for 2,3,7,8-TCDD, a related congener) | United Kingdom[5] |

| Soil near municipal waste incinerators | Detected | General finding[6] | |

| Sediment | River and Lake Sediments | Detected | General finding |

| Air | Ambient Air | Found in smoke emissions | General finding[3][7] |

| Biota | |||

| Freshwater Fish | 0.9 ppt (B1677978) (wet weight) | Newark Bay and New York Bight, Striped bass (Morone saxatilis)[8] | |

| Retail Fish and Shellfish | Detected | General finding[9] | |

| Cow's Milk | Detected | Germany, following use of contaminated citrus pulp in feed[10] | |

| Beef | 1.72 - 4.26 pg I-TEQ/g fat (for total PCDD/Fs with a similar congener pattern) | Germany, following use of contaminated citrus pulp in feed[10] | |

| Human Breast Milk | Detected | General finding[4][6] |

Note: Data for 2,3,4,6,7,8-HxCDF is often reported as part of total PCDF or dioxin-like compound measurements, frequently expressed as toxic equivalency quotients (TEQs). The table presents specific data where available and related information for context.

Experimental Protocols for Analysis

The accurate detection and quantification of 2,3,4,6,7,8-HxCDF in environmental matrices require highly sensitive and specific analytical methods due to its typically low concentrations. The United States Environmental Protection Agency (US EPA) has established standardized methods for this purpose.

Key Analytical Methods:

-

US EPA Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[11][12][13][14][15][16]

-

US EPA SW-846 Method 8290A: Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[2][8][17][18]

These methods are similar in their approach, employing isotope dilution for quantification, extensive sample cleanup to remove interferences, and HRGC/HRMS for isomer-specific separation and detection.

Generalized Experimental Workflow

Detailed Methodological Steps (Based on EPA Methods 1613B and 8290A)

1. Sample Extraction:

-

Solid Matrices (Soil, Sediment): A representative sample (e.g., 10-20 g) is homogenized and spiked with a solution of ¹³C-labeled PCDF internal standards. The sample is then typically extracted using a Soxhlet apparatus with toluene (B28343) for 16-24 hours.[18]

-

Biota (Fish Tissue): A homogenized tissue sample is mixed with sodium sulfate (B86663) to create a free-flowing powder, spiked with internal standards, and extracted with a suitable solvent mixture (e.g., hexane/dichloromethane) via Soxhlet extraction.[18]

2. Extract Cleanup:

The crude extract contains numerous interfering compounds that must be removed prior to instrumental analysis. This is a multi-step process:

-

Acid-Base Washing: The extract is sequentially washed with concentrated sulfuric acid and a basic solution to remove acidic and basic interferences.[18]

-

Column Chromatography: The extract is passed through a series of chromatographic columns to separate the PCDFs from other contaminants. A typical sequence includes:

-

Acidic Silica Gel: Removes polar interferences.

-

Alumina: Separates PCDFs from other chlorinated compounds like PCBs.

-

Carbon Column: The final and most critical cleanup step, which retains the planar PCDF molecules while allowing non-planar compounds to be washed away. The PCDFs are then back-eluted with a strong solvent like toluene in the reverse direction.[18]

-

3. Instrumental Analysis:

-

Concentration: The cleaned extract is carefully concentrated to a small volume (e.g., 20 µL). A ¹³C-labeled recovery (or injection) standard is added just before analysis to assess instrument performance and calculate internal standard recoveries.

-

HRGC/HRMS: The final extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.

-

Gas Chromatography: A long capillary column (e.g., 60m DB-5) is used to separate the different PCDF congeners based on their boiling points and polarity.

-

Mass Spectrometry: The mass spectrometer is operated in the selected ion monitoring (SIM) mode at a resolution of ≥10,000. This allows for the specific detection of the exact masses of the molecular ions of the native and labeled PCDFs, ensuring high selectivity and sensitivity.[18]

-

4. Quantification:

Quantification is performed using the isotope dilution method. The response of the native 2,3,4,6,7,8-HxCDF is compared to the response of its corresponding ¹³C-labeled internal standard, which was added at a known concentration at the beginning of the procedure. This corrects for any loss of analyte during the extraction and cleanup steps.

Toxicological Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The toxicity of 2,3,4,6,7,8-HxCDF and other dioxin-like compounds is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][19][20][21][22][23]

Mechanism of AhR Activation

Detailed Steps of the AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[20] As a lipophilic molecule, 2,3,4,6,7,8-HxCDF readily diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins. This exposes a nuclear localization signal on the AhR.[19] The activated AhR-ligand complex is then translocated from the cytoplasm into the nucleus.[19][22]

-

Heterodimerization: Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[20][22]

-

DNA Binding and Gene Transcription: This AhR-ARNT heterodimer functions as a transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[20][23]

-

Induction of Gene Expression: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[1]

-

Toxic and Biological Effects: The persistent activation of the AhR and the subsequent upregulation of these genes can lead to a wide range of adverse effects, including developmental toxicity, immunotoxicity, endocrine disruption, and carcinogenicity. The increased production of cytochrome P450 enzymes can also lead to the metabolic activation of other xenobiotics into more toxic forms.

Conclusion

This compound is a persistent and toxic environmental contaminant originating from various industrial and combustion processes. Its widespread presence in soil, sediment, and the food chain necessitates sensitive and specific analytical methods for monitoring and risk assessment. The toxicity of 2,3,4,6,7,8-HxCDF is primarily mediated through the well-characterized Aryl Hydrocarbon Receptor signaling pathway, making this pathway a key area of study for understanding the health risks associated with exposure to this and other dioxin-like compounds. A thorough understanding of its sources, occurrence, and mechanisms of toxicity is crucial for developing effective strategies for remediation, regulation, and the protection of human health.

References

- 1. Molecular mechanisms of AhR functions in the regulation of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDF.js viewer [ereying.com]

- 3. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - OEHHA [oehha.ca.gov]

- 8. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 9. Occurrence of Chemical Contaminants in Seafood and Variability of Contaminant Levels - Seafood Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Increase of the PCDD/F-contamination of milk, butter and meat samples by use of contaminated citrus pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEMI Method Summary - 1613B [nemi.gov]

- 12. epa.gov [epa.gov]

- 13. agilent.com [agilent.com]

- 14. well-labs.com [well-labs.com]

- 15. fms-inc.com [fms-inc.com]

- 16. boeing.com [boeing.com]

- 17. epa.gov [epa.gov]

- 18. Analytical Method [keikaventures.com]

- 19. m.youtube.com [m.youtube.com]

- 20. New insights into coordinated regulation of AHR promoter transcription; molecular mechanisms and therapeutic targets [ijbs.com]

- 21. This compound | C12H2Cl6O | CID 43495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a halogenated aromatic hydrocarbon belonging to the class of polychlorinated dibenzofurans (PCDFs). These compounds are persistent environmental pollutants and are known for their significant toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of 2,3,4,6,7,8-HxCDF, with a focus on its mechanism of action, health effects, and the experimental methodologies used for its assessment. The primary mechanism of toxicity for 2,3,4,6,7,8-HxCDF is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of downstream signaling events, leading to a wide range of adverse health outcomes, including carcinogenicity, immunotoxicity, and developmental and reproductive toxicity. Due to the limited availability of in vivo toxicological data for this specific congener, this guide also incorporates data from closely related isomers and other dioxin-like compounds to provide a broader understanding of its potential hazards.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2,3,4,6,7,8-HxCDF is essential for assessing its environmental fate and toxicokinetics.

| Property | Value | Reference |

| CAS Number | 60851-34-5 | [1] |

| Molecular Formula | C₁₂H₂Cl₆O | [2] |

| Molecular Weight | 374.86 g/mol | [2] |

| Synonyms | 2,3,4,6,7,8-HxCDF, PCDF 130 | [3] |

Toxicokinetics

The toxicokinetics of 2,3,4,6,7,8-HxCDF, like other persistent organic pollutants, are characterized by high absorption, wide distribution to fatty tissues, limited metabolism, and slow excretion.

-

Absorption: Due to its lipophilic nature, 2,3,4,6,7,8-HxCDF is readily absorbed through oral, dermal, and inhalation routes of exposure.

-

Distribution: Following absorption, it is distributed to and accumulates in lipid-rich tissues, such as the liver and adipose tissue.

-

Metabolism: Metabolism of 2,3,4,6,7,8-HxCDF is limited due to its highly chlorinated structure.

-

Excretion: The primary route of excretion for metabolites is through the feces, with a very long biological half-life.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,6,7,8-HxCDF are predominantly mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Canonical AhR Signaling Pathway

The canonical AhR signaling pathway involves a series of well-defined steps:

-

Ligand Binding: 2,3,4,6,7,8-HxCDF enters the cell and binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[4]

-

Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[4]

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[4]

-

Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their increased transcription.[4]

A key set of genes induced by this pathway are those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.

Crosstalk with Other Signaling Pathways

Recent research has highlighted the intricate crosstalk between the AhR signaling pathway and other critical cellular signaling cascades, leading to a broader range of toxicological outcomes.

-

Wnt/β-catenin Pathway: Activation of the AhR by dioxin-like compounds can modulate the Wnt/β-catenin signaling pathway.[5][6] This interaction can lead to the downregulation of target genes involved in cell proliferation and differentiation.[5][7]

-

Steroid Hormone Receptors: AhR signaling can also interfere with the function of steroid hormone receptors, such as the estrogen receptor. This can occur through altered proteasomal degradation of the hormone receptors, leading to endocrine-disrupting effects.[3]

Health Effects

The activation of the AhR and subsequent downstream events by 2,3,4,6,7,8-HxCDF can lead to a variety of adverse health effects.

Carcinogenicity

Dioxin-like compounds are classified as human carcinogens. The carcinogenic potential of 2,3,4,6,7,8-HxCDF is inferred from its dioxin-like activity and data on related compounds. The International Agency for Research on Cancer (IARC) has not specifically evaluated 2,3,4,6,7,8-HxCDF, but has classified the related 2,3,4,7,8-pentachlorodibenzofuran (B44125) as carcinogenic to humans (Group 1).[8]

Immunotoxicity

The immune system is a sensitive target for dioxin-like compounds. While specific dose-response data for 2,3,4,6,7,8-HxCDF are limited, the general mechanism involves AhR-mediated alterations in the development and function of immune cells, leading to immunosuppression.[4]

Developmental and Reproductive Toxicity

Exposure to dioxin-like compounds during critical developmental windows can lead to a range of adverse outcomes. Studies on the isomer 1,2,3,4,7,8-HxCDF in mice have demonstrated its teratogenic potential, causing developmental abnormalities such as cleft palate and hydronephrosis at doses that do not cause overt maternal toxicity.[9][10] It is presumed that 2,3,4,6,7,8-HxCDF would elicit similar developmental toxicities.

Quantitative Toxicological Data

Quantitative toxicological data for 2,3,4,6,7,8-HxCDF are scarce. The primary metric available is the Toxic Equivalency Factor (TEF), which relates the potency of a dioxin-like compound to that of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD).

| Parameter | Value | Reference |

| Toxic Equivalency Factor (TEF) | 0.1 | [11] |

In Vitro Data

| Endpoint | Cell Line | EC₅₀ (nM) | Reference |

| Aryl Hydrocarbon Hydroxylase (AHH) Induction | H-4-II-E rat hepatoma | 0.687 | |

| Ethoxyresorufin-O-deethylase (EROD) Induction | H-4-II-E rat hepatoma | 0.575 |

Note: Due to the lack of specific in vivo data for 2,3,4,6,7,8-HxCDF, NOAEL and LOAEL values from studies on closely related compounds are often used for risk assessment purposes, in conjunction with the TEF.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicity of compounds like 2,3,4,6,7,8-HxCDF.

Representative In Vivo Developmental Toxicity Study Protocol

This protocol is based on the methodology used by Birnbaum et al. (1987) for a related isomer, 1,2,3,4,7,8-HxCDF.[9]

-

Animal Model: C57BL/6N mice.

-

Dosing: Pregnant dams are administered the test compound by gavage. In the study by Birnbaum et al. (1987), doses of 300, 600, or 1000 µg/kg/day of 1,2,3,4,7,8-HxCDF were used.[4]

-

Vehicle: Corn oil.

-

Exposure Period: Gestation days 10 through 13.

-

Endpoints:

-

Dams are sacrificed on gestation day 18.

-

Maternal toxicity is assessed (e.g., body weight, liver weight).

-

Fetal toxicity is assessed (e.g., fetal weight, mortality).

-

Fetuses are examined for external, soft tissue, and skeletal malformations. The incidence of specific malformations like cleft palate and hydronephrosis is recorded.

-

Representative In Vivo Carcinogenicity Study Protocol (NTP Gavage Study)

This protocol is a general representation based on the National Toxicology Program (NTP) guidelines for a 2-year gavage study.[12][13][14][15][16]

-

Animal Model: Typically F344/N rats and B6C3F1 mice (both sexes).

-

Dose Selection: Based on results from shorter-term toxicity studies (e.g., 90-day studies). Multiple dose groups (usually 3) and a vehicle control group are used.

-

Administration: The test substance is administered by gavage in a suitable vehicle (e.g., corn oil) 5 days a week for 104 weeks.

-

Observations:

-

Daily clinical observations.

-

Weekly body weight measurements.

-

Periodic hematology and clinical chemistry assessments.

-

-

Pathology:

-

Complete necropsy of all animals.

-

Organ weights are recorded.

-

A comprehensive set of tissues is collected, preserved, and examined histopathologically.

-

In Vitro Ethoxyresorufin-O-deethylase (EROD) Assay Protocol

The EROD assay is a common in vitro method to assess the induction of CYP1A1 activity, a hallmark of AhR activation.[17][18][19][20][21]

-

System: Rat liver microsomes or cultured cells (e.g., H4IIE rat hepatoma cells).

-

Procedure:

-

Preparation of Microsomes: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

-

Incubation: Microsomal protein is incubated with a reaction buffer containing the substrate 7-ethoxyresorufin (B15458) and a source of reducing equivalents (NADPH).

-

Enzymatic Reaction: CYP1A1 metabolizes 7-ethoxyresorufin to resorufin (B1680543), a fluorescent product.

-

Detection: The rate of resorufin formation is measured over time using a fluorometer.

-

Data Analysis: EROD activity is typically expressed as pmol of resorufin formed per minute per mg of microsomal protein.

-

Conclusion

This compound is a toxicologically significant compound that exerts its effects primarily through the activation of the aryl hydrocarbon receptor. While specific in vivo quantitative toxicity data for this congener are limited, its classification as a dioxin-like compound with a TEF of 0.1 indicates a high potential for adverse health effects, including carcinogenicity, immunotoxicity, and developmental toxicity. The experimental protocols outlined in this guide provide a framework for the toxicological assessment of 2,3,4,6,7,8-HxCDF and other related compounds. Further research is warranted to fill the existing data gaps and to better characterize the dose-response relationships for the various health endpoints associated with exposure to this persistent environmental contaminant.

References

- 1. Intersection of AHR and Wnt signaling in development, health, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H2Cl6O | CID 43495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. AhR and Wnt/β-Catenin Signaling Pathways and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Teratogenicity of three polychlorinated dibenzofurans in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Teratogenic effects of polychlorinated dibenzofurans in combination in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 14. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. pa2online.org [pa2online.org]

- 20. researchgate.net [researchgate.net]

- 21. cerc.usgs.gov [cerc.usgs.gov]

The Aryl Hydrocarbon Receptor (AhR) Binding Affinity of 2,3,4,6,7,8-Hexachlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic effects of a variety of environmental contaminants, including halogenated and polycyclic aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a battery of genes, most notably those involved in xenobiotic metabolism such as cytochrome P450 1A1 (CYP1A1).[1][2][3][4] 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a dioxin-like polychlorinated dibenzofuran (B1670420) (PCDF) that is a potent activator of the AhR signaling pathway. This technical guide provides a comprehensive overview of the AhR binding affinity of 2,3,4,6,7,8-HxCDF, including available quantitative data, detailed experimental protocols for assessing binding and activity, and a visualization of the canonical AhR signaling pathway.

Quantitative Data: AhR Activation by 2,3,4,6,7,8-HxCDF

| Assay | Cell Line | EC50 (nM) |

| Aryl Hydrocarbon Hydroxylase (AHH) Induction | H-4-II-E (Rat Hepatoma) | 0.687 |

| Ethoxyresorufin-O-deethylase (EROD) Induction | H-4-II-E (Rat Hepatoma) | 0.575 |

Experimental Protocols

Ethoxyresorufin-O-deethylase (EROD) Assay in H-4-II-E Cells

This protocol describes a common method to determine the potency of a compound to induce CYP1A1 activity, a hallmark of AhR activation.

Objective: To determine the EC50 value for 2,3,4,6,7,8-HxCDF-induced EROD activity in H-4-II-E rat hepatoma cells.

Materials:

-

H-4-II-E cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2,3,4,6,7,8-HxCDF

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control

-

Bovine Serum Albumin (BSA)

-

96-well cell culture plates

-

Plate reader capable of fluorescence detection

Methodology:

-

Cell Seeding: Seed H-4-II-E cells in 96-well plates at a density that allows for logarithmic growth during the exposure period and incubate at 37°C and 5% CO2.

-

Compound Exposure: After 24 hours, treat the cells with a serial dilution of 2,3,4,6,7,8-HxCDF. A positive control (TCDD) and a vehicle control (e.g., DMSO) should be included. Incubate for the desired exposure time (e.g., 24-72 hours).

-

EROD Reaction:

-

Aspirate the treatment medium from the wells.

-

Add a reaction mixture containing 7-ethoxyresorufin and dicumarol (to inhibit DT-diaphorase) in a suitable buffer.

-

Incubate at 37°C for a specific time, allowing the cellular CYP1A1 to convert 7-ethoxyresorufin to the fluorescent product, resorufin (B1680543).

-

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

Protein Quantification: After fluorescence measurement, determine the protein concentration in each well using a method like the fluorescamine assay.

-

Data Analysis:

-

Normalize the resorufin fluorescence to the protein concentration to obtain the EROD activity (pmol resorufin/min/mg protein).

-

Plot the EROD activity against the logarithm of the 2,3,4,6,7,8-HxCDF concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Competitive Radioligand Binding Assay

This protocol outlines a general method to determine the direct binding affinity (Ki) of a non-radiolabeled compound, such as 2,3,4,6,7,8-HxCDF, to the AhR.

Objective: To determine the inhibition constant (Ki) of 2,3,4,6,7,8-HxCDF for the AhR through competition with a radiolabeled ligand.

Materials:

-

Source of AhR (e.g., cytosolic extract from a suitable cell line or tissue, or purified recombinant AhR).

-

Radiolabeled AhR ligand with high affinity (e.g., [3H]TCDD).

-

Unlabeled 2,3,4,6,7,8-HxCDF.

-

Buffer solution (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).

-

Dextran-coated charcoal or hydroxylapatite for separation of bound and free radioligand.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation of Reactions: In a series of tubes, combine the AhR preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of the unlabeled competitor, 2,3,4,6,7,8-HxCDF.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

Add a slurry of dextran-coated charcoal to each tube. The charcoal will adsorb the free radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification of Bound Radioactivity:

-

Carefully transfer the supernatant, containing the AhR-bound radioligand, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of specifically bound radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]

-

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Conclusion

This compound is a potent agonist of the aryl hydrocarbon receptor. While direct binding affinity data remains to be fully characterized, its high potency in inducing AhR-mediated gene expression, as demonstrated by the low nanomolar EC50 values in the EROD assay, underscores its significant interaction with this receptor. The experimental protocols provided in this guide offer a framework for researchers to further investigate the binding affinity and functional consequences of 2,3,4,6,7,8-HxCDF and other related compounds on the AhR signaling pathway. A thorough understanding of these interactions is crucial for assessing the toxicological risks posed by such environmental contaminants and for the development of potential therapeutic modulators of the AhR.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Degradation of 2,3,4,6,7,8-Hexachlorodibenzofuran: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants. Despite concerns over their toxicity, detailed information on the in vivo metabolism and degradation pathways of 2,3,4,6,7,8-HxCDF in mammalian systems is notably scarce in publicly available scientific literature. This guide synthesizes the current understanding, drawing parallels from related PCDF congeners, to provide a theoretical framework for its metabolic fate. The primary route of metabolic activation for PCDFs is initiated through the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 (CYP) enzymes, which are presumed to be responsible for their subsequent, albeit slow, biotransformation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

The initial step in the metabolism of PCDFs, including likely for 2,3,4,6,7,8-HxCDF, involves its binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] This interaction triggers a cascade of intracellular events.

-

Ligand Binding: As a lipophilic molecule, 2,3,4,6,7,8-HxCDF is expected to readily cross cell membranes and bind to the cytosolic AhR, which exists in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1]

-

Nuclear Translocation: Upon binding, the AhR-ligand complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[1]

-

Dimerization and Gene Transcription: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a battery of genes, most notably those encoding for phase I and phase II drug-metabolizing enzymes.[2]

Putative Metabolic Pathways

While specific metabolites of 2,3,4,6,7,8-HxCDF have not been characterized in vivo, the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, strongly suggests their involvement in its metabolism.[3][4] These enzymes are known to catalyze oxidative reactions.[5][6]

The metabolism of PCDFs is generally a slow process, contributing to their persistence and bioaccumulation.[7] Based on studies of other persistent halogenated aromatic hydrocarbons, the likely metabolic transformations would involve hydroxylation followed by conjugation.

-

Phase I Metabolism (Oxidation): CYP enzymes are anticipated to catalyze the monooxygenation of the 2,3,4,6,7,8-HxCDF molecule, introducing a hydroxyl group to form hydroxylated metabolites (OH-HxCDFs). The position of hydroxylation would depend on the specific CYP isoform involved and the steric and electronic properties of the HxCDF congener.

-

Phase II Metabolism (Conjugation): The newly formed hydroxyl group provides a site for conjugation with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases). These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body.

Studies on the related compound 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) in rats have shown that excretion occurs primarily via the feces, with the excreted compounds being more polar than the parent compound, which is consistent with the formation of conjugated metabolites.[7]

Quantitative Data

A significant data gap exists regarding the quantitative aspects of 2,3,4,6,7,8-HxCDF metabolism in vivo. There are no published studies providing data on its metabolic rate, the concentration of specific metabolites, or its excretion kinetics in any mammalian species.

For the related compound, 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), a study in male Fischer rats provides some insight into the slow elimination of these compounds.[7]

| Parameter | Value | Species/Model | Reference |

| 2,3,4,7,8-PeCDF Tissue Distribution (3 days post-IV dose) | |||

| Liver | 70% of dose | Male Fischer Rat | [7] |

| Fat | 7% of dose | Male Fischer Rat | [7] |

| Skin | 1% of dose | Male Fischer Rat | [7] |

| Muscle | 0.5% of dose | Male Fischer Rat | [7] |

| 2,3,4,7,8-PeCDF Elimination Half-Life | |||

| Liver | 193 days | Male Fischer Rat | [7] |

| Adipose Tissue | 69 days | Male Fischer Rat | [7] |

| Whole Body (calculated from fecal excretion) | ~64 days | Male Fischer Rat | [7] |

| 2,3,4,7,8-PeCDF Excretion | |||

| Feces | >90% as polar metabolites | Male Fischer Rat | [7] |

| Urine | <0.02% | Male Fischer Rat | [7] |

Note: This data is for 2,3,4,7,8-PeCDF and should be interpreted with caution as the metabolism and disposition of different PCDF congeners can vary.

Experimental Protocols

As there are no specific studies on the in vivo metabolism of 2,3,4,6,7,8-HxCDF, detailed experimental protocols for this specific compound are not available. However, a general workflow for investigating the metabolism of such a compound can be outlined based on standard toxicological and drug metabolism studies.

Key Methodological Considerations:

-

Radiolabeling: To trace the fate of the compound, 2,3,4,6,7,8-HxCDF would typically be synthesized with a radioactive label (e.g., ¹⁴C or ³H).

-

Animal Model: The choice of animal model is crucial. Rodents, such as rats, are commonly used in initial metabolism studies.

-

Dose and Route of Administration: The dose and route of administration (e.g., oral, intravenous) should be relevant to potential human exposure scenarios.

-

Sample Collection: A time-course study involving the collection of excreta (urine and feces) and various tissues at different time points post-dosing is necessary to understand the distribution and elimination kinetics.

-

Analytical Techniques: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are essential for the separation, identification, and quantification of the parent compound and its metabolites.

Conclusion and Future Directions

The in vivo metabolism and degradation of this compound remain a significant knowledge gap in the field of toxicology and environmental health science. While the activation of the AhR signaling pathway and subsequent induction of CYP enzymes provide a strong theoretical basis for its metabolic fate, the lack of empirical data prevents a definitive description of its biotransformation pathways and metabolic products.

Future research should prioritize in vivo studies in relevant animal models to:

-

Identify and quantify the metabolites of 2,3,4,6,7,8-HxCDF.

-

Determine its pharmacokinetic parameters, including its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Elucidate the specific cytochrome P450 isoforms responsible for its metabolism.

Such data are critical for a comprehensive risk assessment of this persistent environmental contaminant and for the development of potential strategies for bioremediation or therapeutic intervention in cases of exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H2Cl6O | CID 43495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation and Persistence of 2,3,4,6,7,8-HxCDF in Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) is a persistent, bioaccumulative, and toxic (PBT) compound belonging to the polychlorinated dibenzofurans (PCDFs) class of halogenated aromatic hydrocarbons.[1] As an unintended byproduct of various industrial processes, its presence in the environment is of significant concern. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and persistence of 2,3,4,6,7,8-HxCDF in ecosystems. While quantitative data for this specific isomer are limited, this guide synthesizes available information and data from structurally similar compounds to provide a thorough assessment. The primary mechanism of its toxicity is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] This document details experimental protocols for assessing its bioaccumulation and analytical methods for its detection, and presents key data in a structured format to support research and development efforts.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a group of persistent organic pollutants (POPs) that are of global environmental concern due to their toxicity, persistence, and potential for long-range transport. This compound (2,3,4,6,7,8-HxCDF) is one of the 135 PCDF congeners and is characterized by the presence of six chlorine atoms at specific positions on the dibenzofuran (B1670420) backbone.[3] These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes, including waste incineration, metal production, and the manufacturing of certain chemicals.[3] Due to its lipophilic nature and resistance to degradation, 2,3,4,6,7,8-HxCDF has a high potential to bioaccumulate in organisms and biomagnify through food webs, posing a risk to both ecosystem and human health.

Physicochemical Properties

The environmental fate and toxicokinetics of 2,3,4,6,7,8-HxCDF are largely governed by its physicochemical properties. Key properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂Cl₆O | [3] |

| Molecular Weight | 374.86 g/mol | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.1 (Estimated) | [3] |

| Water Solubility | Low (specific value not available) | |

| Vapor Pressure | 3.74 x 10⁻⁸ mm Hg (for mixed HxCDFs) | [4] |

Persistence and Environmental Fate

2,3,4,6,7,8-HxCDF is highly persistent in the environment, with a long half-life in various environmental compartments. Its resistance to biological and chemical degradation contributes to its long-term presence and potential for bioaccumulation.

Environmental Half-Life

Quantitative data on the half-life of 2,3,4,6,7,8-HxCDF are scarce. However, studies on related compounds and general PCDF behavior indicate long persistence.

| Environmental Compartment | Half-Life | Conditions | Reference |

| Aerobic Soil | >260 days | Sludge-amended soil field study | [4] |

| Aerobic Soil | ~20 years | Sludge-amended soil field study | [4] |

| Air (Photolysis) | 3.3 - 13.3 hours | For mixed HxCDFs, dependent on combustion temperature | [4] |

| Air (Photooxidation) | 9 - 89 days (Estimated) | Reaction with hydroxyl radicals | [4] |

| Water (Photolysis) | 4.56 hours - 46.2 days | For a structurally similar compound (2,3,4,7,8-PeCDF) | [4] |

Bioaccumulation and Biomagnification

The high lipophilicity of 2,3,4,6,7,8-HxCDF drives its partitioning into the fatty tissues of organisms, leading to bioaccumulation. This process is the net result of uptake from all exposure routes (e.g., water, sediment, food) and elimination from the body.

Quantitative Bioaccumulation Data

Specific quantitative bioaccumulation data for 2,3,4,6,7,8-HxCDF are limited. The following table summarizes available data for related compounds to provide an indication of the bioaccumulation potential.

| Parameter | Species | Value | Units | Conditions | Reference |

| BSAF | Data not available for 2,3,4,6,7,8-HxCDF | ||||

| BCF | Dioxins and Furans (general) | 19,000 | L/kg | Fish | [5] |

| BMF | Data not available for 2,3,4,6,7,8-HxCDF |

Note: BSAF (Biota-Sediment Accumulation Factor), BCF (Bioconcentration Factor), BMF (Biomagnification Factor). The lack of specific data for 2,3,4,6,7,8-HxCDF highlights a critical research gap.

Toxicokinetics and Biotransformation

The toxicokinetics of 2,3,4,6,7,8-HxCDF, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its toxic potential. Generally, 2,3,7,8-substituted PCDFs are poorly metabolized and are retained in the liver and adipose tissue.[6][7]

Metabolism of PCDFs is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.[1][8] This process is generally considered a detoxification pathway, as it increases the water solubility of the compound, facilitating its excretion.[6][7] However, specific metabolites of 2,3,4,6,7,8-HxCDF in vertebrates have not been extensively characterized in the available literature.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,6,7,8-HxCDF, like other dioxin-like compounds, are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] The activation of the AhR signaling pathway leads to a cascade of downstream events resulting in altered gene expression and subsequent toxicity.

References

- 1. Metabolism of polychlorinated dibenzo-p-dioxins and related dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxylated Metabolites of 4-Monochlorobiphenyl and Its Metabolic Pathway in Whole Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Carcinogenicity Classification of 2,3,4,6,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenicity classification of 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF). It summarizes the available data from major international regulatory and scientific bodies, outlines the key mechanistic pathways involved in its toxicity, and presents a general framework for the experimental assessment of carcinogenicity for this class of compounds. Due to a lack of specific carcinogenicity bioassay data for 2,3,4,6,7,8-HxCDF, this guide draws upon the broader classification for polychlorinated dibenzofurans (PCDFs) and data from closely related isomers to inform on its potential carcinogenic risk. The primary mechanism of action, mediated by the Aryl Hydrocarbon Receptor (AhR), is detailed, providing a basis for understanding the toxicological profile of this compound.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, is a primary authority on the classification of carcinogenic hazards. In its comprehensive evaluation of polychlorinated dibenzofurans, IARC has classified this group of compounds, which includes this compound, based on the available evidence in humans and experimental animals.

Table 1: International Carcinogenicity Classification of Polychlorinated Dibenzofurans

| Organization | Agent | Classification | Comments |

| International Agency for Research on Cancer (IARC) | Polychlorinated dibenzofurans (including this compound) | Group 3 | "Not classifiable as to its carcinogenicity to humans." This classification is used when the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. |

Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 69, 1997.

Other major regulatory bodies such as the U.S. National Toxicology Program (NTP) and the U.S. Environmental Protection Agency (EPA) have not established specific carcinogenicity classifications for this compound. The NTP conducts toxicology and carcinogenesis studies on a variety of substances, but a specific bioassay for this HxCDF isomer has not been reported.[1] Similarly, the EPA's Integrated Risk Information System (IRIS) does not currently have a carcinogenicity assessment for this compound.

Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic and potential carcinogenic effects of this compound, like other dioxin-like compounds, are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism, cell growth, and differentiation.

The binding of HxCDF to the AhR initiates a cascade of molecular events that can lead to adverse cellular effects, including carcinogenesis. The key steps in this pathway are illustrated below.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 2,3,4,6,7,8-HxCDF.

Quantitative Data from Animal Studies

A comprehensive search of the scientific literature did not yield specific long-term carcinogenicity bioassays for this compound that would provide quantitative data on tumor incidence and dose-response relationships. However, studies on other structurally similar polychlorinated dibenzofurans provide some insight into the potential carcinogenicity of this class of compounds.

For instance, a study on the tumor-promoting ability of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF) and 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (HCDF) in hairless mice initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) demonstrated that these compounds are potent promoters of squamous cell papillomas.[2] While this does not provide direct evidence of the carcinogenicity of 2,3,4,6,7,8-HxCDF, it highlights the potential for related congeners to contribute to the carcinogenic process.

Table 2: Tumor Promotion by Related Polychlorinated Dibenzofurans in Hairless Mice

| Compound | Dose (ng/mouse/dose, twice weekly for 20 weeks) | Tumor Incidence (Papillomas) |

| TCDD (positive control) | 2.5 - 10 | Potent promotion |

| 2,3,4,7,8-PCDF | 25 - 100 | Potent promotion |

| 1,2,3,4,7,8-HCDF | 250 - 1000 | Potent promotion |

Source: Hébert et al. (1990). Relative toxicity and tumor-promoting ability of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PCDF), and 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) in hairless mice.[2]

It is crucial to note that the absence of specific data for 2,3,4,6,7,8-HxCDF represents a significant data gap in the toxicological profile of this compound.

Experimental Protocols for Carcinogenicity Assessment

In the absence of a specific experimental protocol for this compound, this section outlines a general methodology for a two-year rodent carcinogenicity bioassay, based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).[3][4] This serves as a template for how such a study would be designed and conducted.

General Experimental Workflow

The following diagram illustrates the typical workflow for a long-term rodent carcinogenicity study.

Caption: General Workflow for a Rodent Carcinogenicity Bioassay.

Key Methodological Components

Table 3: General Protocol for a Two-Year Rodent Carcinogenicity Bioassay

| Parameter | Description |

| Test System | Species: Rat (e.g., Sprague-Dawley) and Mouse (e.g., B6C3F1). Both sexes. Age: Young adults (e.g., 6-8 weeks old at the start of dosing). Housing: Controlled environment (temperature, humidity, light cycle). |

| Test Substance Administration | Route: Oral (gavage or dosed feed) is most relevant for environmental exposure. Vehicle: Corn oil or other appropriate vehicle. Dose Levels: At least three dose levels plus a vehicle control group. The highest dose should induce minimal toxicity without significantly altering lifespan (Maximum Tolerated Dose - MTD). Lower doses are typically fractions of the MTD. Frequency: Daily, 5-7 days a week. |

| In-Life Observations | Clinical Signs: Daily checks for signs of toxicity. Body Weight: Measured weekly for the first 13 weeks, then monthly. Food Consumption: Measured weekly. Palpation: Regular examination for masses. |

| Terminal Procedures | Duration: 24 months. Necropsy: Full gross pathological examination of all animals. Organ Weights: Collection and weighing of major organs. Histopathology: Microscopic examination of a comprehensive set of tissues from all control and high-dose animals, and all gross lesions and target tissues from all dose groups. |

| Data Analysis | Statistical analysis of tumor incidence, comparing dose groups to the control group. Analysis of survival data. |

Conclusion

The carcinogenicity of this compound is currently classified by IARC as Group 3, "not classifiable as to its carcinogenicity to humans," as part of the broader category of polychlorinated dibenzofurans. This classification reflects the lack of sufficient evidence from human and animal studies. While no specific long-term carcinogenicity bioassays for this particular HxCDF isomer are publicly available, its mechanism of action through the Aryl Hydrocarbon Receptor is well-understood and is a key driver of the toxicity of dioxin-like compounds. Data from related PCDF congeners suggest a potential for tumor promotion, highlighting the need for further research to fully characterize the carcinogenic risk of this compound. Future research efforts should focus on conducting robust, guideline-compliant carcinogenicity studies to address the existing data gap and refine the risk assessment for this compound.

References

- 1. Technical Reports [ntp.niehs.nih.gov]

- 2. Relative toxicity and tumor-promoting ability of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PCDF), and 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. policycommons.net [policycommons.net]

- 4. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

Methodological & Application

Analytical standards for 2,3,4,6,7,8-Hexachlorodibenzofuran analysis

An Application Note and Protocol for the Analysis of 2,3,4,6,7,8-Hexachlorodibenzofuran

Introduction

This compound (2,3,4,6,7,8-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) known for its significant toxicity and persistence in the environment.[1][2] As a byproduct of chemical synthesis and incineration processes, it is found in various environmental matrices, including smoke emissions.[3] Due to its lipophilic nature, 2,3,4,6,7,8-HxCDF bioaccumulates in the fatty tissues of organisms, leading to its presence in the food chain and in human tissues such as serum and breast milk.[4][5] Accurate and sensitive quantification of this compound is crucial for environmental monitoring, food safety, toxicological studies, and human health risk assessment.[4][6]

The standard analytical approach for detecting the low concentrations of 2,3,4,6,7,8-HxCDF typically found in environmental and biological samples is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[4][7] This methodology, outlined in regulatory methods such as U.S. EPA Method 1613B, provides the necessary selectivity and sensitivity.[1][7] More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a viable and often more accessible alternative.[6][7]

This document provides detailed protocols and application notes for the analysis of 2,3,4,6,7,8-HxCDF, intended for researchers, scientists, and professionals in drug development and environmental science.

Analytical Standards

The use of certified reference materials (CRMs) is fundamental for accurate calibration and quantification. Isotope dilution, which involves spiking the sample with a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-2,3,4,6,7,8-HxCDF) prior to extraction, is a critical technique for correcting analyte losses during sample preparation and analysis.[7]

Table 1: Certified Reference Materials for this compound

| Product Name | CAS Number | Catalog Number | Concentration | Matrix | Supplier |

| This compound | 60851-34-5 | F-610S | 50 µg/mL | Toluene (B28343) | AccuStandard[8] |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 55684-94-1 | F-601S-0.1X | 5.0 µg/mL | Toluene | AccuStandard[9] |

Note: While chemically distinct isomers, the availability of various hexachlorodibenzofuran standards is important for comprehensive analysis and isomer-specific identification.

Experimental Workflow

The analytical process for 2,3,4,6,7,8-HxCDF is a multi-step procedure designed to isolate, identify, and quantify the analyte at trace levels from complex matrices.

Caption: General analytical workflow for 2,3,4,6,7,8-HxCDF analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The goal of sample preparation is to isolate 2,3,4,6,7,8-HxCDF from the sample matrix and remove interfering substances.[4]

1. Internal Standard Spiking:

-

Before extraction, add a known quantity of a ¹³C₁₂-labeled 2,3,4,6,7,8-HxCDF internal standard to the sample.[4][7] This is crucial for the isotope dilution method to ensure accurate quantification.[7]

2. Extraction:

-

Aqueous Samples (e.g., Water): Perform liquid-liquid extraction using a solvent like dichloromethane.[7] Alternatively, solid-phase extraction (SPE) can be used.[10]

-